molecular formula C8H6Cl3NS B1586553 N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride CAS No. 363179-63-9

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride

Cat. No.: B1586553
CAS No.: 363179-63-9
M. Wt: 254.6 g/mol
InChI Key: AXLAYERKFWXJFD-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride is an organosulfur compound that features a thiocarbamoyl chloride functional group attached to a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and methyl iodide, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiocarbamoyl intermediate. The final chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The thiocarbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding thiocarbamates, thiocarbamides, and thioesters.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiocarbamoyl chloride group can yield thiourea derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Oxidation: Hydrogen peroxide or peracids under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Major Products Formed

    Thiocarbamates: Formed from the reaction with alcohols.

    Thiocarbamides: Formed from the reaction with amines.

    Thioesters: Formed from the reaction with thiols.

    Sulfonyl derivatives: Formed from oxidation reactions.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride involves its reactivity with nucleophilic sites in biological molecules. The thiocarbamoyl chloride group can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to their inhibition or modification. This reactivity underlies its potential use as an enzyme inhibitor and a tool for studying protein function .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamide: Similar structure but lacks the chloride group, leading to different reactivity and applications.

    N-(3,5-Dichlorophenyl)-N-methyl-carbamoyl chloride: Similar structure but with a carbamoyl group instead of a thiocarbamoyl group, affecting its chemical properties and uses.

    N-(3,5-Dichlorophenyl)-N-methyl-sulfonyl chloride:

Uniqueness

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride is unique due to its thiocarbamoyl chloride functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in enzyme inhibition and protein modification.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NS/c1-12(8(11)13)7-3-5(9)2-6(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLAYERKFWXJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374205
Record name (3,5-Dichlorophenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363179-63-9
Record name (3,5-Dichlorophenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363179-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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